2-(4-Butylphenyl)propan-2-ol
Description
Molecular Architecture and Relevance within Aromatic Alcohol Chemistry
2-(4-Butylphenyl)propan-2-ol is classified as a tertiary aromatic alcohol. This classification is determined by the carbon atom bearing the hydroxyl (-OH) group, which is bonded to three other carbon atoms. libretexts.orgmasterorganicchemistry.com Its structure consists of a central propan-2-ol unit where one methyl group is replaced by a 4-butylphenyl group. The general formula for an alcohol is ROH, where R represents an alkyl or substituted alkyl group. libretexts.org
The key structural components are:
A Benzene (B151609) Ring: An aromatic system that influences the reactivity of the molecule.
A Butyl Group: A four-carbon alkyl chain attached at the para-position (position 4) of the phenyl ring.
A Tertiary Alcohol: The hydroxyl group is attached to a carbon that is itself bonded to the phenyl ring and two other methyl groups. This tertiary nature prevents it from being readily oxidized, unlike primary or secondary alcohols which can be oxidized to aldehydes and ketones, respectively. libretexts.org
Aromatic alcohols, or phenols, are compounds where the -OH group is directly attached to the aromatic ring. libretexts.orgspectroscopyonline.com However, in this compound, the hydroxyl group is on an aliphatic side chain, distinguishing it from phenols. The spatial arrangement of the electron pairs on the oxygen atom in an alcohol generally assumes a tetrahedral geometry. ncert.nic.in
Table 1: Key Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 1204242-91-0 |
| Molecular Formula | C13H20O |
| Molecular Weight | 192.30 g/mol |
Source: bldpharm.com
Significance of this compound and Analogues in Contemporary Organic Synthesis
Tertiary alcohols like this compound and its analogues serve as important intermediates in organic synthesis. The synthesis of the parent compound, 2-phenyl-2-propanol, can be achieved through a Grignard reaction between phenylmagnesium bromide and acetone, a common method for creating tertiary alcohols. wikipedia.org This highlights a principal synthetic route to this class of compounds.
Analogues of this compound are valuable in various synthetic applications:
Building Blocks: They can be used as starting materials or intermediates in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs. wikipedia.org
Precursors for other Functional Groups: The hydroxyl group can be a site for further chemical modification. For instance, alcohols can react with oxoacids and carboxylic acids to form esters. chemicalbook.com
Catalytic Transformations: Modern synthetic methods utilize alcohols in catalytic processes. For example, manganese-catalyzed reactions can use alcohols for C-C and C-N bond formation through borrowing hydrogen or hydrogen auto-transfer mechanisms. beilstein-journals.org
The synthesis of related structures, such as 2-(4-alkylphenyl)propionic acids, can be achieved through methods like the Friedel-Crafts reaction, followed by hydrolysis. mdpi.com Furthermore, the hydroxyl group of alcohols often requires protection during multi-step syntheses to prevent unwanted reactions, a fundamental concept in organic synthesis. univpancasila.ac.id
Table 2: Representative Spectroscopic Data for the Analogue 2-(4-tert-butylphenyl)propan-2-ol (B189062)
| Spectroscopy Type | Data |
|---|---|
| ¹H-NMR (CDCl₃, ppm) | δ = 7.43 (d, J = 8.8 Hz, 2H), 7.37 (d, J = 8.8 Hz, 2H), 1.56 (s, 6H), 1.32 (s, 9H) |
| ¹³C-NMR (DMSO-d₆, ppm) | δ = 147.8, 147.4, 124.2, 124.1, 70.3, 33.8, 31.8, 31.1 |
| IR (KBr, cm⁻¹) | ν = 3340, 2970, 2860, 1510, 1460, 1400, 1360, 1270, 1170, 1150, 1130, 1120, 960, 830 |
Source: semanticscholar.org (Note: Data is for the closely related analogue 2-(4-tert-butylphenyl)propan-2-ol as a representative example.)
Evolution of Research Trajectories on Substituted Phenyl Propanol (B110389) Scaffolds
Research on substituted phenyl propanol scaffolds has evolved significantly over time, reflecting broader trends in organic chemistry and its applications.
Early Developments: The synthesis of related compounds like phenylpropanolamine dates back to the early 20th century, with its pressor effects being characterized in the 1920s and 1930s. wikipedia.org Early synthetic methods for related amino alcohols involved reacting benzaldehyde (B42025) derivatives with nitroalkanes followed by reduction. google.com
Catalysis and Selectivity: More recent research has focused on developing highly selective and efficient catalytic systems. This includes the meta-selective C-H arylation of aromatic alcohols by employing a removable molecular scaffold, a strategy that allows for precise modification of the aromatic ring. nih.gov The Wacker-Tsuji oxidation has also been applied to allylbenzenes to produce phenylpropanones, which can then be converted to other derivatives. uniovi.es
Biocatalysis and Green Chemistry: A significant modern trend is the use of enzymes and green chemistry principles. The directed evolution of enzymes like aryl-alcohol oxidase is being explored to create variants with enhanced activity on secondary aromatic alcohols for use in organic synthesis. nih.gov Furthermore, there is a growing interest in synthesizing phenylpropanols from renewable resources, such as using cinnamaldehyde (B126680) from cinnamon oil as a starting material, to move away from petroleum-based processes. researchgate.netmdpi.com This shift towards biomanufacturing and sustainable pathways represents the current frontier in the synthesis of these valuable chemical scaffolds. researchgate.net
Properties
IUPAC Name |
2-(4-butylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-4-5-6-11-7-9-12(10-8-11)13(2,3)14/h7-10,14H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGUSEXIEVVRSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Butylphenyl Propan 2 Ol and Congeners
Classical and Contemporary Approaches to 2-(4-Butylphenyl)propan-2-ol Synthesis
Established synthetic routes to this compound and its analogs rely on well-understood and widely implemented reaction mechanisms. These include carbonyl addition reactions and Friedel-Crafts-type transformations.
Carbonyl Addition Reactions for Tertiary Alcohol Formation
A primary and highly effective method for the synthesis of tertiary alcohols, including this compound, is through the nucleophilic addition of an organometallic reagent to a ketone. The Grignard reaction is a classic and versatile example of this approach. study.com
The synthesis of this compound via this method would typically involve the reaction of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with 4'-butylacetophenone. The reaction proceeds via the nucleophilic attack of the methyl group from the Grignard reagent on the electrophilic carbonyl carbon of the 4'-butylacetophenone. This addition breaks the pi bond of the carbonyl group, leading to the formation of a tetrahedral magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product, this compound.
Alternatively, the reaction can be performed by adding a Grignard reagent containing the 4-butylphenyl group, such as 4-butylphenylmagnesium bromide, to acetone. In this scenario, the 4-butylphenyl carbanion acts as the nucleophile, attacking the carbonyl carbon of acetone. This is also followed by an acidic workup to produce the desired tertiary alcohol.
Table 1: Grignard Reaction Pathways to this compound
| Reactant 1 | Reactant 2 | Key Intermediate | Product |
| 4'-Butylacetophenone | Methylmagnesium bromide | Magnesium alkoxide | This compound |
| Acetone | 4-Butylphenylmagnesium bromide | Magnesium alkoxide | This compound |
Friedel-Crafts-Derived Pathways for Phenylalkane Synthesis
Friedel-Crafts reactions are a cornerstone of aromatic chemistry and can be adapted for the synthesis of precursors to this compound. These electrophilic aromatic substitution reactions allow for the introduction of alkyl or acyl groups onto an aromatic ring.
A potential pathway involves the Friedel-Crafts acylation of butylbenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction would yield 4'-butylacetophenone, the ketone precursor required for the Grignar-based synthesis described in the previous section. The reaction conditions must be carefully controlled to favor para-substitution due to the ortho, para-directing nature of the butyl group.
Another, more direct but often less practical, approach would be a Friedel-Crafts alkylation of butylbenzene with a species that could generate a tertiary carbocation equivalent to the propan-2-ol group. However, such reactions are prone to rearrangements and polyalkylation, making them less synthetically useful for this specific target.
Other Established Synthetic Transformations
Beyond Grignard and Friedel-Crafts reactions, other established methods can be envisioned for the synthesis of this compound. One such method could involve the oxidation of a corresponding hydrocarbon. For instance, if 2-(4-butylphenyl)propane were available, its benzylic position could potentially be oxidized to the corresponding tertiary alcohol. However, achieving high selectivity for this specific transformation can be challenging.
Another approach could involve the reaction of an organolithium reagent, such as 4-butylphenyllithium, with acetone, in a manner analogous to the Grignard reaction. Organolithium reagents are generally more reactive than their Grignard counterparts.
Advanced and Stereoselective Synthesis of this compound Derivatives
Modern synthetic chemistry often requires the ability to control the stereochemical outcome of a reaction, particularly in the synthesis of chiral molecules. While this compound itself is achiral, the synthesis of chiral derivatives is an important area of research.
Asymmetric Reduction of Ketone Precursors
The asymmetric reduction of prochiral ketones is a powerful strategy for producing chiral secondary alcohols. This methodology can be applied to the synthesis of chiral derivatives of this compound where the propan-2-ol side chain is modified to introduce a chiral center. For example, the asymmetric reduction of a ketone like 1-(4-butylphenyl)ethan-1-one would yield a chiral secondary alcohol.
Various catalysts have been developed for the enantioselective reduction of ketones. These include transition metal complexes with chiral ligands and biocatalysts. For instance, ruthenium complexes with chiral diamine or amino alcohol ligands are effective for the transfer hydrogenation of aromatic ketones. sigmaaldrich.com Biocatalytic reductions using enzymes or whole microorganisms, such as Rhodotorula glutinis, can also provide high enantioselectivity in the reduction of acetophenone derivatives. nih.gov
Table 2: Examples of Asymmetric Reduction of Acetophenone Derivatives
| Substrate | Catalyst/Method | Product Enantiomeric Excess (ee) | Reference |
| Acetophenone | Immobilized Rhodotorula glutinis | >99% (S)-enantiomer | nih.gov |
| Various Acetophenones | [{RuCl₂(p-cymene)}₂] with pseudo-dipeptide ligand | Excellent yields and ee's | sigmaaldrich.com |
| Acetophenone Derivatives | Lactobacillus brevis ADH | High stereoselectivity | researchgate.net |
Chemo- and Regioselective Synthetic Strategies
In the synthesis of more complex molecules containing the this compound moiety, chemo- and regioselectivity become critical. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity is the control of the position of a chemical bond formation or cleavage.
For instance, in a molecule with multiple reactive sites, a synthetic strategy must be devised to ensure that reactions occur at the desired location. This could involve the use of protecting groups to temporarily mask certain functional groups while another is being manipulated.
Regioselectivity is particularly important in Friedel-Crafts reactions involving substituted benzenes like butylbenzene. The butyl group is an ortho, para-director. To achieve high regioselectivity for the desired para-substituted product, reaction conditions such as temperature, catalyst, and solvent must be carefully optimized. In some cases, the use of bulky catalysts can favor the formation of the less sterically hindered para isomer.
The principles of chemo- and regioselectivity are fundamental to the design of efficient and high-yielding synthetic routes for complex derivatives of this compound.
Green Chemistry Principles in the Synthesis of this compound Analogues
The application of green chemistry principles to the synthesis of this compound and its analogues is focused on developing more environmentally benign and efficient processes. Key areas of improvement include the use of biocatalysts to perform reactions under mild conditions and with high selectivity, and the reduction or replacement of hazardous organic solvents.
Biocatalysis offers a powerful tool for the synthesis of chiral tertiary alcohols like this compound, providing routes to enantiomerically pure compounds that are often challenging to produce via traditional chemical methods. The primary enzymatic strategies employed are kinetic resolution of racemic mixtures and direct asymmetric hydroxylation.
Lipase-Catalyzed Kinetic Resolution:
Lipases are a class of enzymes that can selectively acylate or deacylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. This method, known as enzymatic kinetic resolution (KR), has been successfully applied to various tertiary benzylic alcohols, which are structural analogues of this compound.
In a typical kinetic resolution process, a racemic tertiary alcohol is reacted with an acyl donor in the presence of a lipase. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated. Lipase A from Candida antarctica (CAL-A) has shown notable efficiency in the enantioselective transesterification of racemic tertiary benzylic alcohols. scielo.br Studies have optimized reaction parameters such as the acyl donor, solvent, and enzyme-to-substrate ratio to achieve high conversions and excellent enantiomeric excess (ee) in significantly reduced reaction times. scielo.br For instance, the kinetic resolution of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol and 1-methyl-2,3-dihydro-1H-inden-1-ol using CAL-A with vinyl butyrate as the acyl donor in heptane or isooctane resulted in the (R)-esters with high conversions (44-45%) and excellent enantiomeric excess (96-99%) within 4-5 hours. scielo.br
The table below illustrates the results of lipase-catalyzed kinetic resolution for analogues of this compound.
| Substrate | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Ester (%) | Reference |
| 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | Candida antarctica Lipase A (CAL-A) | Vinyl butyrate | Heptane | 4 | 45 | 96 | scielo.br |
| 1-methyl-2,3-dihydro-1H-inden-1-ol | Candida antarctica Lipase A (CAL-A) | Vinyl butyrate | Isooctane | 5 | 44 | 99 | scielo.br |
| 2-(p-{[(p-methoxy phenyl) methoxy]methyl}phenyl)propanol | Burkholderia cepacia lipase (lipase-PS) | Vinyl acetate | Diisopropyl ether | 12 | ~50 | 98 (for the (S)-acetate) | nih.gov |
Cytochrome P450-Catalyzed Hydroxylation:
Another promising biocatalytic route involves the direct hydroxylation of C-H bonds using cytochrome P450 monooxygenases. These enzymes are known to catalyze the oxidation of a wide range of substrates, including hydrocarbons. nih.gov For analogues of this compound, this could mean the direct conversion of an alkylbenzene precursor, such as 4-butyl-isopropylbenzene, to the corresponding tertiary alcohol.
Research has shown that cytochrome P450 enzymes can hydroxylate alkylbenzenes. The regioselectivity of the hydroxylation (i.e., which C-H bond is oxidized) is influenced by the enzyme's active site structure and the substrate's electronic and steric properties. nih.govnih.gov Generally, there is a preference for the hydroxylation of tertiary C-H bonds over secondary and primary ones due to the lower bond dissociation energy of tertiary C-H bonds. nih.gov A potential biocatalytic pathway for the formation of 2-(4-methylphenyl)propan-2-ol from p-cymene has been proposed, likely involving a cytochrome P450-mediated oxidation of the isopropyl group. While this demonstrates the feasibility of such transformations, further research is needed to develop specific and efficient P450-based catalysts for the synthesis of this compound and its congeners. A study on the oxidation of 4-isobutylbenzoic acid by CYP199A4 showed that hydroxylation occurred at the benzylic position (54%) and the tertiary Cβ position (41%), indicating the potential for hydroxylation at different positions on an alkyl chain. researchgate.net
A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. In the context of synthesizing this compound, this involves exploring solvent-free reaction conditions and the use of greener, more sustainable solvents, particularly for key reactions like the Grignard reaction.
Alternative Solvents for Grignard Reactions:
The Grignard reaction is a fundamental method for forming the carbon-carbon bond required to create the tertiary alcohol structure of this compound. Traditionally, this reaction is carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). However, these solvents have significant safety and environmental drawbacks.
2-Methyltetrahydrofuran (2-MeTHF) has emerged as a promising bio-based alternative to THF. chempoint.commonumentchemical.com Derived from renewable resources like furfural, 2-MeTHF exhibits several advantages over THF, including a higher boiling point (reducing solvent loss), lower water solubility (facilitating easier work-up and product isolation), and greater stability in both acidic and basic conditions. chempoint.commonumentchemical.com Crucially, for the synthesis of benzylic Grignard reagents, which are precursors to compounds like this compound, 2-MeTHF has been shown to suppress the formation of undesired Wurtz coupling by-products, leading to improved yields of the desired Grignard reagent. journalijdr.com
The following table provides a comparison of solvents for the Grignard reaction of benzyl (B1604629) chloride with 2-butanone, a model reaction for the synthesis of tertiary benzylic alcohols.
| Solvent | Activator | Yield of Tertiary Alcohol (%) | Notes | Reference |
| Diethyl ether (Et₂O) | I₂ | 94 | High yield, traditional solvent | |
| Tetrahydrofuran (THF) | I₂ | 27 | Significant Wurtz by-product formation | |
| 2-Methyltetrahydrofuran (2-MeTHF) | I₂ | 90 | High yield, reduced Wurtz by-product, greener alternative | |
| Cyclopentyl methyl ether (CPME) | DIBAL-H in THF | 45 | Lower yield |
Solvent-Free Synthesis:
Solvent-free, or solid-state, reactions represent an ideal green chemistry approach by completely eliminating the need for a solvent. These reactions are typically carried out by grinding or heating the solid reactants together. While the concept is attractive, its application to the Grignard synthesis of this compound is challenging due to the nature of the Grignard reagent, which is typically prepared and used in solution. However, other reaction types involved in the synthesis of precursors or derivatives of the target molecule may be amenable to solvent-free conditions. For example, some solid-state reactions of ketones have been reported, although they can sometimes lead to different product distributions compared to solution-phase reactions, with an increase in reduction products over addition products in the case of Grignard reactions. cmu.edu Further research is needed to develop practical solvent-free methods for the synthesis of this compound and its analogues.
Elucidation of Reaction Mechanisms and Catalysis Pertaining to 2 4 Butylphenyl Propan 2 Ol
Mechanistic Studies of 2-(4-Butylphenyl)propan-2-ol Dehydration
The dehydration of alcohols to form alkenes is a classic elimination reaction. For tertiary alcohols such as this compound, this transformation typically proceeds through a well-defined mechanistic pathway.
The acid-catalyzed dehydration of this compound proceeds via an E1 (unimolecular elimination) mechanism. periodicchemistry.com This multi-step process is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). chemguide.co.uklibretexts.org This initial step is a rapid equilibrium reaction that converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺), an alkyloxonium ion. libretexts.orglibretexts.org
The rate-determining step of the E1 mechanism is the subsequent unimolecular loss of a water molecule from the alkyloxonium ion to form a carbocation intermediate. periodicchemistry.comunacademy.com In the case of this compound, this results in the formation of a relatively stable tertiary benzylic carbocation. The stability of this intermediate is crucial, as the rate of an E1 reaction is directly dependent on the stability of the carbocation formed. periodicchemistry.com Tertiary carbocations are more stable than secondary and primary carbocations due to hyperconjugation and inductive effects. The proximity of the phenyl ring in this specific carbocation provides additional resonance stabilization.
In the final step, a weak base (often a water molecule or the conjugate base of the acid catalyst, such as HSO₄⁻) abstracts a proton from a carbon atom adjacent to the positively charged carbon. libretexts.orglibretexts.org This results in the formation of a double bond and regenerates the acid catalyst. Due to the structure of this compound, deprotonation can occur from either the methyl groups or the methylene group of the butyl chain is not adjacent to the carbocation, leading primarily to the formation of 2-(4-butylphenyl)prop-1-ene and the more substituted, and thus generally more stable, 2-(4-butylphenyl)prop-2-ene (which is the same as the first product due to nomenclature). The major product is typically the most substituted alkene, a principle known as Zaitsev's rule. periodicchemistry.com
Table 1: Steps in the E1 Dehydration of this compound
| Step | Description | Reactant(s) | Intermediate(s)/Product(s) |
|---|---|---|---|
| 1 | Protonation of the Alcohol | This compound, H₃O⁺ | Protonated alcohol (alkyloxonium ion), H₂O |
| 2 | Formation of Carbocation (Rate-Determining) | Protonated alcohol | Tertiary benzylic carbocation, H₂O |
| 3 | Deprotonation | Tertiary benzylic carbocation, H₂O | Alkene (2-(4-butylphenyl)prop-1-ene), H₃O⁺ |
The stereochemistry of the E1 reaction is a direct consequence of its carbocation intermediate. Unlike the E2 reaction, which requires a specific anti-periplanar geometry between the departing proton and leaving group, the E1 reaction is not stereospecific. chemistrytalk.orglibretexts.org The carbocation intermediate has a trigonal planar geometry around the positively charged carbon atom.
This planarity allows the base to abstract a proton from either side of the adjacent carbon with equal facility. libretexts.org While this compound itself is achiral, if the dehydration were to lead to a product with the potential for E/Z isomerism, the E1 mechanism would exhibit stereoselectivity. chemistrysteps.com The reaction generally favors the formation of the more thermodynamically stable alkene. chemistrysteps.comlibretexts.org This is because the transition states leading to the different stereoisomers reflect their relative stabilities. Any steric strain that would be present in the alkene product is also present in the transition state leading to its formation. libretexts.org Therefore, the pathway leading to the more stable (often trans or E) isomer will have a lower activation energy and will be the major product. chemistrysteps.com
Investigation of Catalytic Systems for this compound Transformations
Beyond simple acid-catalyzed dehydration, the functionalization of this compound and related structures can be achieved through various catalytic systems, offering pathways to more complex molecules.
Transition metal catalysts are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, often through the activation of otherwise inert C-H bonds. acs.org For molecules containing alcohol functionalities, dual-catalytic systems have been developed that enable functionalization at positions remote from the hydroxyl group. chemrxiv.org
One such strategy involves a "hydrogen borrowing" or "auto-transfer hydrogenation" (ATH) mechanism. mdpi.com In a hypothetical application to a related primary or secondary alcohol, a transition metal catalyst (e.g., based on Ru, Ir, or Fe) could transiently oxidize the alcohol to an aldehyde or ketone. chemrxiv.orgmdpi.com This intermediate could then undergo a separate catalytic cycle, for example, a palladium-catalyzed arylation at the β-position. chemrxiv.org Finally, the metal hydride species generated in the initial oxidation step would reduce the modified intermediate back to an alcohol, now functionalized.
Other transition metal-catalyzed reactions could directly target the tertiary alcohol or adjacent C-H bonds. For instance, iron-catalyzed systems have been shown to be effective for the azidation of tertiary C-H bonds, providing a method to introduce nitrogen-containing functional groups into complex molecules. nih.gov Photocatalytic methods using platinum-decorated titanium dioxide have also been shown to induce novel reactions in tertiary alcohols, such as C-C bond cleavage and subsequent recombination to form new alkanes. nih.gov
Table 2: Examples of Transition Metal-Catalyzed Reactions on Alcohol-Containing Scaffolds
| Catalyst System | Reaction Type | Position of Functionalization | Potential Product Type |
|---|---|---|---|
| Ru/Pd Dual Catalyst | β-Arylation | C-H bond beta to the hydroxyl group | β-Aryl alcohol |
| Rh Catalyst | γ-Hydroarylation | C=C bond of an allylic alcohol | γ-Aryl alcohol |
| Fe Catalyst | Azidation | Tertiary C-H bond | Tertiary azide |
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a major field in synthetic chemistry. While direct organocatalytic functionalization of a tertiary alcohol like this compound is less common, organocatalysts are instrumental in the asymmetric synthesis of chiral tertiary alcohols. acs.org
For example, chiral amines or their derivatives can catalyze the asymmetric aldol reaction between a ketone and an aldehyde. acs.org Specifically, reactions have been developed for the enantioselective aldol reaction of hydroxyacetone with α-keto esters, catalyzed by cinchonine-derived primary amines, to produce chiral adducts containing a tertiary alcohol. acs.orgacs.org Such methodologies are crucial for the synthesis of enantiomerically pure compounds that are important in the pharmaceutical industry. These strategies highlight how the structural motif of a tertiary alcohol can be constructed with high stereocontrol using organocatalysis.
Kinetic Analyses of this compound Reactions
The study of reaction kinetics provides quantitative insight into the mechanism of a chemical transformation. For the acid-catalyzed dehydration of this compound, the kinetics are characteristic of an E1 reaction.
The E1 mechanism is a unimolecular process, meaning that the rate of the reaction depends on the concentration of only one reactant in the rate-determining step. periodicchemistry.com As established, the slow step in the dehydration of a tertiary alcohol is the formation of the carbocation from the protonated alcohol. unacademy.com
Therefore, the rate law for this reaction is first-order, expressed as:
Rate = k [R-OH]
where k is the rate constant and [R-OH] is the concentration of the alcohol, this compound. The concentration of the acid catalyst influences the rate by affecting the concentration of the protonated alcohol, but it does not appear in the simplified rate law for the rate-determining step.
Kinetic studies on the dehydration of various secondary and tertiary alcohols have confirmed this first-order dependence. acs.org The stability of the carbocation intermediate is the primary factor determining the rate constant; more stable carbocations form faster. umn.edu Factors such as temperature and solvent polarity also significantly affect the reaction rate. Higher temperatures increase the rate, while polar protic solvents can help stabilize the carbocation intermediate, thus accelerating the reaction. chemistrytalk.org
Table 3: Factors Influencing the Rate of E1 Dehydration
| Factor | Effect on Reaction Rate | Rationale |
|---|---|---|
| Alcohol Structure | Tertiary > Secondary >> Primary | Corresponds to the stability of the carbocation intermediate. |
| Temperature | Rate increases with increasing temperature | Provides sufficient energy to overcome the activation energy barrier. |
| Solvent Polarity | Faster in polar protic solvents | Stabilizes the charged carbocation intermediate. |
| Acid Concentration | Rate increases with acid concentration | Increases the concentration of the protonated alcohol, the reactant for the rate-determining step. |
Derivatization Chemistry and Chemical Transformations of 2 4 Butylphenyl Propan 2 Ol
Functionalization of the Tertiary Hydroxyl Group
The tertiary alcohol functionality is a key site for derivatization, allowing for the formation of ethers, esters, and halogenated compounds.
Ethers of 2-(4-butylphenyl)propan-2-ol can be synthesized through adaptations of the Williamson ether synthesis. This method involves the deprotonation of the tertiary alcohol to form a more nucleophilic alkoxide ion, which then reacts with a primary alkyl halide. Due to the steric hindrance of the tertiary alcohol, strong bases such as sodium hydride (NaH) are typically required to generate the alkoxide. The subsequent nucleophilic substitution proceeds via an SN2 mechanism.
Interactive Data Table: Williamson Ether Synthesis of this compound Derivatives
| Alkyl Halide | Base | Product |
| Iodomethane (CH₃I) | Sodium Hydride (NaH) | 2-methoxy-2-(4-butylphenyl)propane |
| Iodoethane (CH₃CH₂I) | Sodium Hydride (NaH) | 2-ethoxy-2-(4-butylphenyl)propane |
| 1-Bromopropane (CH₃CH₂CH₂Br) | Sodium Hydride (NaH) | 2-(propyloxy)-2-(4-butylphenyl)propane |
Esters are commonly prepared through Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). This is a reversible equilibrium-controlled process. To favor the formation of the ester, water, a byproduct of the reaction, is typically removed as it forms. Alternatively, for higher yields and milder conditions, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine to neutralize the HCl byproduct.
Interactive Data Table: Esterification of this compound
| Reagent | Catalyst/Base | Product |
| Acetic Acid | Sulfuric Acid (H₂SO₄) | 2-(4-butylphenyl)propan-2-yl acetate |
| Propanoic Acid | Sulfuric Acid (H₂SO₄) | 2-(4-butylphenyl)propan-2-yl propanoate |
| Acetyl Chloride | Pyridine | 2-(4-butylphenyl)propan-2-yl acetate |
| Acetic Anhydride | Pyridine | 2-(4-butylphenyl)propan-2-yl acetate |
The tertiary hydroxyl group of this compound can be replaced by a halogen atom to yield the corresponding alkyl halides. Due to the tertiary nature of the alcohol, these reactions typically proceed through an SN1 mechanism. chemistrysteps.comlibretexts.org This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a stable tertiary carbocation. This carbocation is then attacked by a halide nucleophile.
Common reagents for this transformation include concentrated hydrogen halides. chemistrysteps.comlibretexts.org For example, shaking the alcohol with concentrated hydrochloric acid at room temperature can produce the tertiary chloride. libretexts.org Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃), which are often used for primary and secondary alcohols, are less suitable for tertiary alcohols as they favor an SN2 pathway, which is sterically hindered at a tertiary carbon center. openochem.orgchemistrysteps.com
Interactive Data Table: Synthesis of Halogenated Analogues
| Reagent | Mechanism | Product |
| Concentrated HCl | SN1 | 2-chloro-2-(4-butylphenyl)propane |
| Concentrated HBr | SN1 | 2-bromo-2-(4-butylphenyl)propane |
| Concentrated HI | SN1 | 2-iodo-2-(4-butylphenyl)propane |
Modifications of the Phenyl Ring and Butyl Substituent
The aromatic ring and its alkyl side chain offer further opportunities for chemical modification.
Electrophilic Aromatic Substitution (EAS) reactions on the phenyl ring of this compound are directed by the two existing substituents: the n-butyl group and the 2-hydroxyprop-2-yl group. Both are alkyl groups and are considered activating and ortho, para-directing. This means they increase the rate of reaction compared to benzene (B151609) and direct incoming electrophiles to the positions ortho and para to themselves. Given that the two groups are para to each other, the substitution will occur at the positions ortho to either the butyl or the 2-hydroxyprop-2-yl group.
Nucleophilic Aromatic Substitution (SNAr) is generally not a feasible reaction pathway for this molecule under standard conditions. SNAr reactions require the presence of strong electron-withdrawing groups (like -NO₂) on the aromatic ring to make it susceptible to attack by a nucleophile. The phenyl ring in this compound is substituted with electron-donating alkyl groups, making it electron-rich and thus unreactive towards nucleophiles.
Alkyl Chain Functionalization can be achieved selectively at the benzylic position (the carbon atom of the butyl group directly attached to the phenyl ring). This position is activated due to the ability of the benzene ring to stabilize radical intermediates through resonance. libretexts.orglumenlearning.com
Benzylic Halogenation : Using reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator, a bromine atom can be selectively introduced at the benzylic position of the butyl chain. pressbooks.publibretexts.org
Benzylic Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the butyl group at the benzylic position. pressbooks.pubjove.com Provided there is at least one benzylic hydrogen, the entire alkyl chain is typically cleaved and oxidized to a carboxylic acid group, which would yield 4-(2-hydroxypropan-2-yl)benzoic acid. libretexts.org
Olefin Formation is a prominent reaction of this compound. As a tertiary alcohol, it readily undergoes acid-catalyzed dehydration to form an alkene. libretexts.orgunacademy.com The reaction proceeds via an E1 mechanism, where protonation of the hydroxyl group is followed by the loss of water to form a stable tertiary carbocation. A base then removes a proton from an adjacent carbon to form the double bond. libretexts.org This reaction yields 4-butyl-α-methylstyrene, a valuable monomer. environmentalgenome.org The conditions for this reaction are generally milder than for primary or secondary alcohols, with temperatures for tertiary alcohol dehydration ranging from 25–80°C. unacademy.com
Synthetic Utility of this compound as a Precursor
The structural features of this compound make it a useful intermediate and building block in organic synthesis.
Pharmaceutical Synthesis : Analogues of this compound, such as 2-(4-isobutylphenyl)propanol, are known precursors in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen. prepchem.com The core structure of a substituted phenyl ring attached to a propanol (B110389) or propionic acid moiety is a common pharmacophore.
Polymer Chemistry : Through dehydration, the compound is a direct precursor to 4-butyl-α-methylstyrene. α-Methylstyrene and its derivatives are important monomers in the production of various polymers and copolymers. google.comacs.org These monomers can be used to improve the heat resistance and impact strength of polymers. acs.org
Fine Chemicals and Building Blocks : The presence of both a reactive tertiary alcohol and a modifiable aromatic ring allows the molecule to serve as a versatile starting material for multi-step syntheses. mdpi.com It can be used to introduce the 4-butylphenyl or the 2-(4-butylphenyl)propan-2-yl moiety into more complex molecules for applications in materials science and specialty chemicals.
Building Blocks for Complex Organic Molecules
The tertiary alcohol functionality in this compound is a key site for a variety of chemical modifications, enabling its use as a scaffold for the synthesis of more intricate organic structures. The stability of the tertiary benzylic carbocation that can form upon protonation of the hydroxyl group is a central feature governing its reactivity.
One of the most characteristic reactions of tertiary alcohols is dehydration . Under acidic conditions, this compound is expected to readily eliminate a molecule of water to form the corresponding alkene, 1-butyl-4-(prop-1-en-2-yl)benzene. This reaction proceeds through a stable tertiary carbocation intermediate, making the process relatively facile. The resulting styrene derivative is a valuable monomer for polymerization and a useful intermediate for further organic synthesis.
Etherification of the tertiary hydroxyl group presents a greater challenge due to steric hindrance and the propensity for elimination reactions under acidic conditions. However, under specific conditions, such as using phase-transfer catalysis with an alkylating agent like benzyl (B1604629) bromide in the presence of a strong base, the formation of tertiary ethers may be possible. phasetransfercatalysis.com
Esterification , the reaction with a carboxylic acid or its derivative to form an ester, is also influenced by steric hindrance around the tertiary alcohol. Direct Fischer esterification with a carboxylic acid under acidic catalysis is generally inefficient for tertiary alcohols due to the rapid dehydration of the alcohol. masterorganicchemistry.commasterorganicchemistry.com Alternative methods, such as reaction with a more reactive acyl chloride or acid anhydride in the presence of a non-nucleophilic base, would be required to favor ester formation over elimination.
The hydroxyl group can also be replaced by other functional groups through nucleophilic substitution reactions . Activation of the alcohol with reagents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl) can facilitate the formation of the corresponding tertiary benzylic halide. organic-chemistry.org These halides are then susceptible to displacement by a variety of nucleophiles, opening pathways to a wide range of derivatives.
The aromatic ring of the 4-butylphenyl group can also undergo electrophilic aromatic substitution . The butyl group is an activating, ortho-, para-directing group. Since the para position is already substituted, electrophilic attack would be directed to the ortho positions relative to the butyl group. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation could be employed to introduce additional functionality onto the aromatic ring, further expanding the molecular complexity.
Table 1: Potential Derivatization Reactions of this compound This table presents hypothetical reaction outcomes based on the known reactivity of analogous tertiary benzylic alcohols.
| Reaction Type | Reagents | Expected Product |
| Dehydration | H₂SO₄, heat | 1-Butyl-4-(prop-1-en-2-yl)benzene |
| Etherification | NaH, R-Br | 1-Butyl-4-(2-alkoxypropan-2-yl)benzene |
| Esterification | RCOCl, Pyridine | 2-(4-Butylphenyl)propan-2-yl alkanoate |
| Halogenation (OH) | HCl | 2-Chloro-2-(4-butylphenyl)propane |
| Nitration (Ring) | HNO₃, H₂SO₄ | 1-Butyl-2-nitro-4-(2-hydroxypropan-2-yl)benzene |
Precursors for Polymeric and Advanced Materials
The ability of this compound to be converted into a styrenic monomer makes it a valuable precursor for the synthesis of polymers and advanced materials.
As previously mentioned, the acid-catalyzed dehydration of this compound is expected to yield 1-butyl-4-(prop-1-en-2-yl)benzene, a derivative of styrene. Styrenic monomers are a significant class of compounds used in the production of a wide variety of polymers. The presence of the butyl group on the aromatic ring would be expected to impart specific properties to the resulting polymer, such as increased hydrophobicity, solubility in nonpolar solvents, and a lower glass transition temperature compared to polystyrene.
The polymerization of this styrenic derivative could be initiated by radical, cationic, or anionic methods, similar to styrene itself. The choice of polymerization technique would influence the molecular weight, polydispersity, and microstructure of the resulting polymer. For instance, radical polymerization, often initiated by peroxides or azo compounds, is a common industrial method for producing styrenic polymers. dergipark.org.tr
The properties of the polymer derived from this compound could be tailored for specific applications. The bulky butyl group might enhance the thermal stability of the polymer. Furthermore, the polymer could be functionalized after polymerization by targeting the aromatic ring for electrophilic substitution, allowing for the introduction of various functional groups to modify its surface properties, chemical resistance, or compatibility with other materials.
Copolymerization of the derived styrenic monomer with other vinyl monomers, such as styrene, acrylates, or acrylonitrile, would offer a route to a wide array of copolymers with tunable properties. For example, copolymerization with a hydrophilic monomer could lead to the formation of amphiphilic block copolymers, which can self-assemble into various nanostructures in solution.
Table 2: Potential Polymerization of 1-Butyl-4-(prop-1-en-2-yl)benzene This table outlines the hypothetical polymerization of the dehydration product of this compound.
| Polymerization Method | Initiator | Polymer Structure | Potential Properties |
| Radical Polymerization | Benzoyl Peroxide | Poly(1-butyl-4-(prop-1-en-2-yl)benzene) | Thermoplastic, soluble in organic solvents |
| Cationic Polymerization | BF₃·OEt₂ | Poly(1-butyl-4-(prop-1-en-2-yl)benzene) | Potentially higher molecular weight |
| Anionic Polymerization | n-BuLi | Poly(1-butyl-4-(prop-1-en-2-yl)benzene) | Well-defined, narrow molecular weight distribution |
Advanced Spectroscopic Characterization and Computational Chemistry of 2 4 Butylphenyl Propan 2 Ol
Vibrational Spectroscopy (IR and Raman) for Molecular Structure and Dynamics
Vibrational spectroscopy is a powerful, non-destructive tool for identifying functional groups and probing the molecular structure of a compound. Both Infrared (IR) and Raman spectroscopy measure the vibrational energies of molecules, but they operate on different principles, providing complementary information. IR spectroscopy measures the absorption of infrared light by molecules, which induces vibrations. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (usually from a laser). A vibration is Raman active if it causes a change in the polarizability of the molecule.
Experimental Spectroscopic Data Acquisition and Analysis
For a compound like 2-(4-Butylphenyl)propan-2-ol, an experimental FT-IR spectrum would typically be acquired by placing a sample (as a thin liquid film or in a suitable solvent) in the path of an infrared beam. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
The Raman spectrum would be obtained by irradiating the sample with a laser and analyzing the scattered light. The key vibrational modes for this compound are associated with its distinct functional groups: the hydroxyl (-OH) group, the alkyl chains (butyl and methyl), and the para-disubstituted benzene (B151609) ring.
Key expected vibrational frequencies are based on characteristic group frequencies observed in similar molecules. For instance, the O-H stretching vibration in tertiary alcohols typically appears as a broad band in the IR spectrum due to hydrogen bonding. docbrown.infodocbrown.info The C-H stretching vibrations from the alkyl and aromatic groups are expected in the 2800-3100 cm⁻¹ region. The aromatic C=C stretching vibrations usually give rise to several bands in the 1450-1650 cm⁻¹ region. docbrown.info
Table 1: Characteristic Vibrational Frequencies for this compound (Predicted based on analogs)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Description |
|---|---|---|---|
| O-H Stretch | ~3400 (Broad) | IR | Characteristic broad absorption due to intermolecular hydrogen bonding of the hydroxyl group. |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Stretching of the C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | Symmetric and asymmetric stretching of C-H bonds in the butyl and methyl groups. |
| Aromatic C=C Stretch | 1610, 1510 | IR, Raman | Skeletal vibrations of the para-disubstituted benzene ring. |
| C-O Stretch | 1150 - 1250 | IR | Stretching of the tertiary alcohol C-O bond. |
| Aromatic C-H Bend (Out-of-plane) | ~830 | IR | Characteristic strong band for para-disubstituted benzene rings. |
Computational Prediction and Assignment of Vibrational Modes
To complement experimental data, computational methods such as Density Functional Theory (DFT) are employed to predict the vibrational spectra of molecules. researchgate.net By creating a computational model of this compound, its equilibrium geometry can be optimized, and its harmonic vibrational frequencies can be calculated. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental spectra. core.ac.uk
This computational approach allows for the precise assignment of each observed band in the IR and Raman spectra to a specific molecular motion (e.g., stretching, bending, rocking). For a molecule of this size, DFT calculations (e.g., using the B3LYP functional with a basis set like 6-31G*) can provide a reliable prediction of its vibrational spectrum, aiding in the definitive assignment of complex regions like the fingerprint region (below 1500 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
High-Resolution ¹H and ¹³C NMR Investigations
The ¹H NMR spectrum of this compound is predicted to show distinct signals for each chemically non-equivalent proton. The integration of these signals corresponds to the number of protons in each environment. The splitting pattern (multiplicity) of each signal, governed by spin-spin coupling, reveals the number of neighboring protons. docbrown.info
Predicted ¹H NMR Data:
Aromatic Protons: Two doublets in the aromatic region (~7.1-7.4 ppm), characteristic of a para-disubstituted benzene ring.
Butyl Chain Protons: A triplet for the terminal methyl group (~0.9 ppm), a triplet for the α-CH₂ group (~2.6 ppm), and two multiplets for the internal CH₂ groups (~1.3-1.6 ppm).
Propanol (B110389) Methyl Protons: A singlet for the two equivalent methyl groups attached to the tertiary carbon (~1.5 ppm).
Hydroxyl Proton: A singlet whose chemical shift is variable and depends on concentration and solvent (~1.6-2.0 ppm). This peak disappears upon shaking the sample with D₂O. docbrown.info
The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. docbrown.info For this compound, 9 distinct signals are expected (some aromatic carbons may overlap).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic CH | C2', C6' (ortho to propanol) | ~7.3 (d) | ~125 |
| Aromatic CH | C3', C5' (ortho to butyl) | ~7.1 (d) | ~128 |
| Aromatic C (Quaternary) | C1' (ipso to propanol) | - | ~145 |
| Aromatic C (Quaternary) | C4' (ipso to butyl) | - | ~142 |
| Tertiary Alcohol C | C2 (propanol) | - | ~72 |
| Methyl C (propanol) | C1, C3 (propanol) | ~1.5 (s, 6H) | ~31 |
| Methylene C (butyl) | α-CH₂ | ~2.6 (t, 2H) | ~35 |
| Methylene C (butyl) | β-CH₂ | ~1.6 (m, 2H) | ~33 |
| Methylene C (butyl) | γ-CH₂ | ~1.3 (m, 2H) | ~22 |
| Methyl C (butyl) | δ-CH₃ | ~0.9 (t, 3H) | ~14 |
| Hydroxyl H | OH | ~1.8 (s, 1H, exchangeable) | - |
Multi-dimensional NMR Techniques for Connectivity and Conformation
To unambiguously assign all signals and confirm the molecular structure, multi-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H experiment that shows correlations between protons that are spin-coupled. For this compound, COSY would show correlations between adjacent protons in the butyl chain (e.g., between the α-CH₂ and β-CH₂ protons) and between the ortho and meta protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): A 2D ¹H-¹³C experiment that reveals one-bond correlations between protons and the carbons they are attached to. This technique is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): A 2D ¹H-¹³C experiment that shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity of the entire molecule, for instance, by showing a correlation from the propanol's methyl protons to the quaternary C2 and the aromatic C1'.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₃H₂₀O), the exact molecular weight is 192.1514 g/mol .
Upon electron ionization (EI), the molecule forms a molecular ion (M⁺˙) at m/z = 192. This molecular ion is often unstable in tertiary alcohols and may be weak or absent in the spectrum. libretexts.orgdocbrown.info The molecule then undergoes predictable fragmentation, providing structural clues.
Key Predicted Fragmentation Pathways:
Alpha-Cleavage: The most favorable fragmentation for tertiary alcohols is the cleavage of a C-C bond adjacent to the oxygen-bearing carbon. Loss of a methyl radical (•CH₃, 15 Da) would lead to a highly stable, resonance-delocalized cation at m/z = 177 . This is expected to be the base peak or a very prominent peak in the spectrum.
Benzylic Cleavage: Cleavage of the bond between the tertiary carbon and the phenyl ring is possible, but less favorable than alpha-cleavage.
Loss of Water: The molecular ion can lose a molecule of water (H₂O, 18 Da) to form a fragment ion at m/z = 174. libretexts.org
Butyl Chain Fragmentation: The butyl group can undergo fragmentation, notably the loss of a propyl radical (•C₃H₇, 43 Da) via benzylic cleavage to give a fragment at m/z = 149, or loss of an ethyl radical (•C₂H₅, 29 Da) to give a fragment at m/z = 163.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formation Pathway |
|---|---|---|
| 192 | [C₁₃H₂₀O]⁺˙ | Molecular Ion (M⁺˙) |
| 177 | [M - CH₃]⁺ | Alpha-cleavage (loss of a methyl radical) |
| 174 | [M - H₂O]⁺˙ | Dehydration (loss of water) |
| 135 | [M - C₄H₉]⁺ | Loss of the butyl radical |
| 119 | [C₉H₁₁]⁺ | Benzylic ion from further fragmentation |
Electronic Spectroscopy and Photophysical Characterization
The electronic behavior of this compound, particularly its interaction with ultraviolet and visible light, can be predicted by examining its structural components: a substituted benzene ring and a tertiary alcohol group.
UV-Visible Absorption Spectroscopy
The UV-Visible absorption spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring. Aromatic systems like this typically exhibit two main absorption bands:
The E2-band: A strong absorption band is predicted to appear in the far-UV region, likely around 210-230 nm. This band arises from a π → π* transition, where an electron is excited from a lower-energy bonding π orbital to a higher-energy antibonding π* orbital, involving the entire aromatic system.
The B-band: A weaker, more structured absorption band is anticipated at longer wavelengths, typically between 250-280 nm. This band, characteristic of benzene and its derivatives, originates from a symmetry-forbidden π → π* transition. The presence of the alkyl substituents (butyl and propan-2-ol groups) on the benzene ring is expected to cause a slight red-shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene.
The molar absorptivity (ε) for the E2-band would be significantly higher than that for the B-band. The solvent used for analysis can also influence the exact position and intensity of these bands.
Table 1: Predicted UV-Visible Absorption Data for this compound
| Predicted Transition | Approximate λmax (nm) | Expected Molar Absorptivity (ε) |
| π → π* (E2-band) | 210 - 230 | High |
| π → π* (B-band) | 250 - 280 | Low to Moderate |
Luminescence and Other Emission Properties
The luminescence properties, such as fluorescence and phosphorescence, of this compound are expected to be weak. Simple alkyl-substituted benzenes are generally not strong emitters. Upon absorption of UV radiation, the excited state is typically deactivated through non-radiative pathways like vibrational relaxation and internal conversion rather than by emitting a photon.
If fluorescence were to occur, it would be expected at a wavelength longer than the absorption maximum of the B-band. The quantum yield of any such emission is predicted to be low. Phosphorescence, which involves a transition from an excited triplet state to the singlet ground state, is even less likely to be observed at room temperature in solution, as it is highly susceptible to quenching by molecular oxygen.
X-ray Diffraction for Solid-State Structural Analysis
As of this writing, a crystal structure for this compound has not been reported in the crystallographic databases. An X-ray diffraction study would be necessary to determine its precise three-dimensional structure in the solid state.
Such an analysis would provide key information, including:
Bond lengths and angles: Precise measurements of the carbon-carbon bonds within the butyl chain and the benzene ring, as well as the carbon-oxygen bond of the alcohol.
Torsional angles: The rotational orientation of the butyl and propan-2-ol substituents relative to the plane of the benzene ring.
Intermolecular interactions: The packing of the molecules in the crystal lattice would likely be governed by weak van der Waals forces. The presence of the hydroxyl (-OH) group could potentially lead to the formation of intermolecular hydrogen bonds, which would significantly influence the crystal packing.
Without experimental data, it can be hypothesized that the molecule would adopt a conformation that minimizes steric hindrance between the bulky butyl and propan-2-ol groups.
Quantum Chemical Computations and Theoretical Modeling
Quantum chemical computations offer a powerful tool to predict the molecular and electronic properties of this compound in the absence of experimental data.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a computational method well-suited for predicting the properties of organic molecules. A geometry optimization calculation, for instance using the B3LYP functional with a 6-31G(d,p) basis set, would yield the most stable three-dimensional structure of the molecule in the gas phase.
This optimized geometry would provide theoretical values for bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can be used to compute various electronic properties, such as the molecular dipole moment and the distribution of electron density, offering insights into the molecule's polarity and reactivity.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic transitions and reactivity.
HOMO: For this compound, the HOMO is expected to be a π-orbital primarily localized on the electron-rich benzene ring. The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential).
LUMO: The LUMO is anticipated to be a π*-orbital, also centered on the aromatic ring. The energy of the LUMO corresponds to the molecule's ability to accept an electron (its electron affinity).
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that correlates with the energy of the lowest-energy electronic transition observed in the UV-Visible spectrum. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. For this molecule, the primary electronic transition would be a π → π* type, corresponding to the excitation of an electron from the HOMO to the LUMO. Due to the nature of the substituents, significant intramolecular charge transfer upon excitation is not expected.
Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound
| Molecular Orbital | Predicted Localization | Role in Electronic Transitions |
| HOMO | π-orbital on the benzene ring | Electron-donating orbital |
| LUMO | π-orbital on the benzene ring | Electron-accepting orbital |
| HOMO-LUMO Gap | Corresponds to the lowest energy π → π transition | Indicator of chemical stability |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. Green denotes regions of neutral potential.
For this compound, an MEP analysis would be expected to show a region of negative electrostatic potential around the oxygen atom of the hydroxyl group, making it a likely site for interaction with electrophiles. The aromatic ring would also exhibit regions of negative potential above and below the plane of the ring, characteristic of π-systems. The alkyl portions of the molecule would be expected to have a more neutral potential. However, without specific computational studies, a precise and detailed MEP map with corresponding electrostatic potential values cannot be provided.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method that provides insights into the bonding and electronic structure of a molecule. uni-muenchen.de It examines the delocalization of electron density between filled Lewis-type (donor) orbitals and empty non-Lewis-type (acceptor) orbitals. wikipedia.org This analysis quantifies the stabilization energies associated with these intramolecular charge transfer interactions, which are indicative of hyperconjugative and resonance effects. wisc.edu
In the case of this compound, NBO analysis could reveal hyperconjugative interactions between the C-C and C-H bonds of the butyl and propanol substituents with the aromatic ring. It would also detail the nature of the C-O and O-H bonds of the alcohol group. The analysis would provide quantitative data on the stabilization energies (E(2)) for these interactions, offering a deeper understanding of the molecule's electronic stability and structure. Without specific research, a data table of donor-acceptor interactions and their corresponding stabilization energies cannot be compiled.
Molecular Dynamics (MD) Simulations for Solvation and Conformational Studies
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. chemrxiv.org By simulating the motions of atoms and molecules, MD can provide detailed information about the conformational landscape of a molecule and its interactions with a solvent. mdpi.com
For this compound, MD simulations could be employed to explore its conformational preferences in different solvents. This would involve analyzing the rotational dynamics of the butyl group and the propan-2-ol moiety relative to the phenyl ring. Furthermore, simulations could elucidate the solvation structure around the molecule, identifying key solvent-solute interactions, such as hydrogen bonding between the hydroxyl group and protic solvents. The results of such simulations would typically be presented as radial distribution functions, conformational population analyses, and dynamic trajectories. In the absence of specific MD studies on this compound, a detailed analysis of its solvation and conformational behavior is not possible.
Environmental Aspects and Biotransformation of 2 4 Butylphenyl Propan 2 Ol
Biodegradation Pathways and Metabolite Identification
Direct research on the biodegradation pathways of 2-(4-butylphenyl)propan-2-ol is limited. However, insights can be drawn from studies on structurally similar compounds, such as other alkylphenols and aromatic alcohols. The degradation of these compounds by microorganisms typically involves initial enzymatic attacks on either the alkyl chain or the aromatic ring.
For alkylphenols, two primary initial degradation routes have been identified:
Alkyl Chain Oxidation: This pathway involves the hydroxylation of the alkyl chain, followed by further oxidation steps. For instance, in the degradation of 4-n-nonylphenol by Aspergillus strains, the process starts at the terminal end of the alkyl chain, leading to a stepwise reduction of the chain length through hydroxylation, subsequent oxidation at the α-carbon, and decarboxylation. nih.gov
Aromatic Ring Hydroxylation: This involves the addition of hydroxyl groups to the benzene (B151609) ring, often leading to the formation of catechol or hydroquinone (B1673460) derivatives. These intermediates are then susceptible to ring cleavage by dioxygenase enzymes, ultimately leading to mineralization.
Given the tertiary alcohol structure of this compound, the initial oxidation of the propan-2-ol moiety could be a potential starting point for biodegradation. The presence of a tertiary carbon atom might influence the susceptibility to enzymatic attack compared to linear alkylphenols.
Studies on the biotransformation of other aromatic alcohols have identified various metabolites. For example, the fungal biotransformation of 2-phenylethanol (B73330) can yield products like tyrosol and 1-phenylethane-1,2-diol through hydroxylation reactions. mdpi.com While the specific metabolites of this compound have not been extensively documented, it is plausible that analogous hydroxylated derivatives of both the aromatic ring and the butyl chain could be formed. The table below summarizes potential initial biotransformation reactions based on analogous compounds.
| Potential Initial Biotransformation Reaction | Description | Analogous Compound Example |
| Aromatic Ring Hydroxylation | Addition of a hydroxyl group to the phenyl ring. | 4-n-nonylphenol |
| Alkyl Chain (Butyl) Oxidation | Hydroxylation of the butyl side chain. | 4-n-nonylphenol |
| Propan-2-ol Moiety Oxidation | Oxidation of the tertiary alcohol group. | 2-Propanol |
Further research employing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) on samples from contaminated environments or laboratory degradation studies is necessary to definitively identify the metabolites of this compound.
Role of Microbial Systems in the Environmental Fate of Alkylphenyl Alcohols
Microorganisms, including bacteria and fungi, are key players in the degradation of a wide array of organic pollutants, including alkylphenyl alcohols. Their enzymatic machinery enables them to utilize these compounds as sources of carbon and energy, thereby reducing their environmental persistence.
Bacterial Degradation: Various bacterial genera have been identified as capable of degrading alkylphenols and other aromatic compounds. Pseudomonas species are well-known for their metabolic versatility and have been shown to degrade a range of aromatic hydrocarbons. nih.govnih.govtums.ac.irfrontiersin.org For example, Pseudomonas sp. strain But2 has been shown to degrade the herbicide butachlor (B1668075), which contains a substituted phenyl ring, through deamination. nih.gov Similarly, Pseudomonas aeruginosa and Klebsiella variicola have demonstrated the ability to degrade phenol. nih.gov While direct evidence for the degradation of this compound by Pseudomonas is lacking, their known capabilities in degrading structurally similar compounds suggest they could play a significant role.
Other bacterial isolates from industrial wastewater, such as Pandoraea sp., Lysinibacillus sp., Serratia sp., and Bacillus sp., have been shown to degrade 2,4-di-tert-butylphenol. semanticscholar.org This indicates that a diverse range of bacteria present in contaminated environments may possess the necessary enzymes to break down alkylated phenols.
Fungal Degradation: Fungi, particularly white-rot fungi, are also recognized for their ability to degrade persistent organic pollutants. researchgate.net The lignin-degrading enzymes of these fungi, such as laccases and peroxidases, have a broad substrate specificity and can initiate the degradation of various aromatic compounds. researchgate.net Studies on the degradation of 4-n-nonylphenol by Aspergillus strains have revealed different degradation pathways, including both alkyl chain oxidation and aromatic ring cleavage, highlighting the diverse metabolic strategies employed by fungi. nih.gov Fungal biotransformation has also been observed for other aromatic alcohols, such as the conversion of 2-phenylethanol by various fungal strains. mdpi.com The table below lists microbial genera implicated in the degradation of related compounds.
| Microbial Genus | Compound(s) Degraded |
| Pseudomonas | Phenol, Butachlor, Naphthalene |
| Klebsiella | Phenol |
| Pandoraea | 2,4-Di-tert-butylphenol |
| Lysinibacillus | 2,4-Di-tert-butylphenol |
| Serratia | 2,4-Di-tert-butylphenol |
| Bacillus | 2,4-Di-tert-butylphenol |
| Aspergillus | 4-n-nonylphenol |
| Trametes | 4-hydroxybenzoic acid |
| Gelatoporia | 4-hydroxybenzoic acid |
The effectiveness of these microbial systems in degrading this compound in the environment will depend on various factors, including the presence of adapted microbial communities, nutrient availability, temperature, and pH.
Persistence and Environmental Mobility of this compound Structures
The persistence and environmental mobility of an organic compound determine its potential for widespread contamination and long-term ecological effects. acs.orgnih.gov Persistence refers to the length of time a substance remains in the environment before being broken down, while mobility describes its ability to move through different environmental compartments such as soil, water, and air. acs.orgnih.gov
Persistence: The persistence of alkylphenyl alcohols is influenced by their chemical structure and susceptibility to biodegradation. Generally, long-chain alcohols can be readily biodegradable. researchgate.netnih.gov However, the branched structure and the presence of a tertiary alcohol in this compound may affect its degradation rate compared to linear counterparts. For instance, the bio-oxidation of bisphenol A can lead to the formation of 2,2-bis(4-hydroxyphenyl)-1-propanol, which has been identified as a persistent metabolite that is not readily further biodegraded. mdpi.com This suggests that some hydroxylated derivatives of alkylphenols can be more persistent than the parent compound.
The half-life of a compound is a common measure of its persistence. While specific half-life data for this compound in different environmental matrices are not available, studies on related compounds can provide an indication. For example, the half-lives of propanil (B472794) and butachlor in soil were found to be 3 and 15 days, respectively, but were significantly reduced in the presence of degrading microbial cultures. nih.gov This highlights the critical role of microbial activity in determining the persistence of such compounds.
Environmental Mobility: The mobility of organic substances in the environment is largely governed by their partitioning behavior between different phases, which can be estimated by parameters like the organic carbon-water (B12546825) distribution coefficient (Koc). acs.org Compounds with low Koc values tend to be more mobile in soil and can potentially leach into groundwater. 2-propanol, a component of the target molecule's structure, is readily biodegradable and completely miscible in water, suggesting it is not expected to bioaccumulate. nih.gov
| Factor | Influence on Environmental Fate |
| Biodegradation | Primary mechanism for removal from the environment. Rate is dependent on microbial populations and environmental conditions. |
| Chemical Structure | The tertiary alcohol and branched alkyl chain may influence the rate and pathway of biodegradation. |
| Sorption | The hydrophobic butylphenyl group can lead to sorption to soil organic matter and sediments, reducing mobility. |
| Water Solubility | The hydrophilic alcohol group can increase water solubility, potentially enhancing mobility in aquatic systems. |
Emerging Applications and Future Research Directions
Strategic Utility in Fine Chemical Synthesis
Tertiary benzylic alcohols are valuable intermediates in organic synthesis, serving as precursors for a wide range of more complex molecules. nih.govresearchgate.net The reactivity of the hydroxyl group and the potential for functionalization of the aromatic ring make 2-(4-butylphenyl)propan-2-ol a strategic building block.
One of the most significant applications for analogous structures is in the pharmaceutical industry. For instance, the closely related compound, 2-(4-isobutylphenyl)propan-2-ol, is an intermediate in the synthesis of 2-(4-isobutylphenyl)propionic acid, commonly known as Ibuprofen. prepchem.com This highlights the potential of this compound to serve as a precursor for various biologically active compounds. The conversion of the tertiary alcohol to other functional groups allows for the construction of complex molecular architectures. nih.gov
Research into palladium/chiral norbornene cooperative catalysis has demonstrated the kinetic resolution of racemic tertiary benzyl (B1604629) alcohols, yielding enantioenriched alcohols and benzo[c]chromenes. researchgate.net Such methodologies enhance the value of these alcohols as chiral synthons for asymmetric synthesis, a critical aspect of modern drug development. researchgate.net The transformation of the tertiary alcohol functionality can lead to the formation of vicinal halohydrins, which are themselves versatile intermediates for further chemical elaboration. mdpi.com
Table 1: Potential Synthetic Transformations of this compound
| Precursor | Reaction Type | Product Class | Potential Application |
|---|---|---|---|
| This compound | Oxidation/Rearrangement | Substituted Propanoic Acids | Pharmaceuticals |
| This compound | Halogenation | Vicinal Halohydrins | Synthetic Intermediates |
| This compound | Dehydration | Alkenes | Monomers, Fine Chemicals |
Potential for Integration into Advanced Materials Design
The field of polymer chemistry presents significant opportunities for the integration of this compound. Alcohols, particularly benzylic alcohols, can act as initiators in the ring-opening polymerization (ROP) of cyclic monomers to produce aliphatic polycarbonates. nih.govumons.ac.be These polymers are of great interest for biomedical applications due to their biocompatibility and biodegradability. nih.gov The structure of this compound, with its butylphenyl group, could be used to impart specific properties, such as hydrophobicity and thermal stability, to the resulting polymer chains.
Aliphatic polycarbonates are synthesized through various routes, including the copolymerization of cyclic ethers and carbon dioxide or the ROP of cyclic carbonates. nih.gov The use of an initiator like benzyl alcohol is a common strategy. umons.ac.begoogle.com By analogy, this compound could initiate polymerization, tethering its unique alkyl-aromatic structure as an end-group, thereby modifying the bulk properties of the material.
Furthermore, post-polymerization modification is a powerful tool for creating functional materials. rsc.org Polymers containing hydroxyl groups can be further functionalized. While direct polymerization of a tertiary alcohol like this compound into a polymer backbone is less common, its derivatives could be designed as specific monomers. For example, a related compound, 2-(4-vinylphenyl)propan-2-ol, incorporates a polymerizable vinyl group, indicating a pathway for incorporating the butylphenylpropanol moiety into polymer chains.
Innovative Methodologies in Green Chemical Synthesis for this compound
Modern synthetic chemistry emphasizes the development of environmentally benign processes, and the synthesis of this compound is a target for such innovations. Green chemistry principles focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov
Biocatalysis has emerged as a powerful green tool for chemical synthesis. nih.gov The enzymatic preparation of optically pure tertiary alcohols is highly attractive as it avoids the use of harmful heavy metal catalysts often required in conventional chemical synthesis. nih.govbohrium.com Enzymes such as lipases, esterases, and epoxide hydrolases have been successfully employed for the synthesis of chiral tertiary alcohols. researchgate.netnih.gov A notable green approach is the one-pot, two-step synthesis combining the biocatalytic oxidation of a secondary alcohol using a laccase/TEMPO system with the subsequent addition of an organometallic reagent. rsc.org This method can be conducted in aqueous media under aerobic conditions at room temperature, representing a significant advancement in sustainable synthesis of tertiary alcohols. rsc.org
The use of green solvents is another cornerstone of sustainable chemistry. nih.gov Glycerol, for instance, is a non-toxic, biodegradable, and recyclable solvent that can be used for various organic reactions, sometimes eliminating the need for a catalyst entirely. nih.gov Research into solvent-free reactions or the use of aqueous media for the synthesis of tertiary alcohols is an active area of investigation, aiming to minimize the environmental footprint of their production.
Advanced Analytical Techniques for Comprehensive Characterization
The precise characterization of this compound and its reaction products is crucial for quality control and mechanistic studies. While standard techniques like infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental, advanced methods provide deeper structural insights. pressbooks.publibretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 1D and 2D NMR techniques are indispensable for the unambiguous structural elucidation of complex organic molecules like this compound. semanticscholar.orgresearchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow for the complete assignment of proton (¹H) and carbon (¹³C) signals, confirming connectivity within the molecule. For alcohols, a "D₂O shake" experiment can be used to definitively identify the hydroxyl proton signal, which disappears from the ¹H NMR spectrum upon exchange with deuterium. libretexts.org
Mass Spectrometry (MS): Direct Analysis in Real Time (DART) mass spectrometry is an advanced, rapid analytical technique that offers an alternative to traditional chromatographic methods for the analysis of alcohols. nih.govamericanlaboratory.comresearchgate.net DART-MS allows for the direct analysis of samples in their native state with minimal preparation, providing mass information in seconds. jeolusa.comconsensus.app While the open-air ionization of alcohols can sometimes lead to complex spectra due to in situ oxidation, derivatization into carbamates can simplify the spectra and provide clear molecular ion peaks. americanlaboratory.com This high-throughput technique is particularly valuable for reaction monitoring and quality control in industrial settings.
Table 2: Comparison of Analytical Techniques for Alcohol Characterization
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| ¹H & ¹³C NMR | Detailed molecular structure, connectivity | Non-destructive, definitive structural data | Lower sensitivity, complex spectra for mixtures |
| 2D NMR (COSY, HSQC) | Proton-proton and proton-carbon correlations | Unambiguous signal assignment | Longer acquisition times |
| DART-MS | Molecular weight, rapid screening | Very fast, minimal sample prep | Potential for complex fragmentation/oxidation |
| GC-MS | Separation and identification of components | High sensitivity and resolution for mixtures | Slower than DART, requires sample volatility |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., O-H, C-O) | Fast, simple, good for functional group ID | Limited structural information |
Computational Chemistry for Predictive Design and Optimization
Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for understanding and predicting the properties of molecules like this compound. researchgate.net DFT calculations allow researchers to model molecular geometry, electronic structure, and thermodynamic properties, providing insights that can guide synthetic planning and the design of new materials. rsc.org
By performing DFT calculations, researchers can determine key parameters such as bond lengths, bond angles, and dihedral angles of the most stable conformations of the molecule. researchgate.net This is crucial for understanding steric hindrance and reactivity. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's electronic properties and its susceptibility to nucleophilic or electrophilic attack. researchgate.net
These computational models can be used to:
Predict Reactivity: By calculating the energies of transition states and intermediates, DFT can help elucidate reaction mechanisms and predict the feasibility of proposed synthetic routes. rsc.org
Optimize Synthesis: Theoretical studies can help in selecting the optimal reagents and reaction conditions to improve yield and selectivity.
Design New Molecules: Computational analysis of related structures, such as other substituted benzyl derivatives, can help in designing new molecules with desired electronic or steric properties for specific applications in materials science or pharmacology. For example, studying a series of propanol (B110389) isomers with DFT can reveal trends in thermodynamic properties like the heat of combustion. researchgate.net
The synergy between experimental work and computational analysis accelerates the discovery and development of new applications for this compound, enabling a more rational and efficient approach to chemical research.
Q & A
Q. Notes
- Citations from PubChem, EPA DSSTox, and peer-reviewed studies ensure reliability.
- Advanced questions emphasize experimental design, data reconciliation, and optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
